Muscimol hydrobromide Muscimol hydrobromide Muscimol (Agarin, Pantherine) is the major psychoactive alkaloid present in many mushrooms of the Amanita genus. Unlike psilocybin, a tryptamine, muscimol is a potent, selective agonist of the GABAA receptor. Amanita muscaria contains two main active ingredients, Ibotenic acid and its derivative Muscimol. Muscimol is the product of the decarboxylation or drying of ibotenic acid and it is thought that muscimol is as much as ten times more potent than ibotenic acid. (L1142)
Brand Name: Vulcanchem
CAS No.: 18174-72-6
VCID: VC0536465
InChI: InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H
SMILES: C1=C(ONC1=O)CN.Br
Molecular Formula: C4H7BrN2O2
Molecular Weight: 195.01 g/mol

Muscimol hydrobromide

CAS No.: 18174-72-6

Cat. No.: VC0536465

Molecular Formula: C4H7BrN2O2

Molecular Weight: 195.01 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Muscimol hydrobromide - 18174-72-6

Specification

CAS No. 18174-72-6
Molecular Formula C4H7BrN2O2
Molecular Weight 195.01 g/mol
IUPAC Name 5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide
Standard InChI InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H
Standard InChI Key OPZOJWHOZRKYQX-UHFFFAOYSA-N
SMILES C1=C(ONC1=O)CN.Br
Canonical SMILES C1=C(ONC1=O)CN.Br
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Muscimol hydrobromide (C₄H₇BrN₂O₂) is a crystalline solid with a molecular weight of 195.01 g/mol . Its IUPAC name, 5-(aminomethyl)-1,2-oxazol-3-one hydrobromide, reflects the presence of an aminomethyl group attached to a substituted oxazolone ring, stabilized by a hydrobromic acid counterion . The compound’s planar structure enables efficient penetration of the blood-brain barrier, a property critical for its central nervous system (CNS) activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₇BrN₂O₂PubChem
CAS Registry Number18174-72-6DrugBank
Water Solubility303.0 mg/mLALOGPS
logP (Partition Coefficient)-1.6Chemaxon
pKa (Strongest Acidic)5.86Chemaxon

The compound’s solubility profile (303 mg/mL in water) facilitates its use in aqueous experimental preparations, while its logP of -1.6 indicates limited lipid membrane permeability, consistent with polar neurotransmitter analogs .

Synthesis and Stability

Though naturally occurring in Amanita species, synthetic routes typically involve bromination of muscimol’s precursor, ibotenic acid, followed by recrystallization . Retrosynthetic analyses suggest feasible one-step pathways utilizing brominated intermediates, though industrial-scale production remains challenging due to the compound’s hygroscopic nature . Stability studies indicate decomposition above 200°C, necessitating storage at -20°C for long-term preservation .

Pharmacological Mechanism and Receptor Interactions

GABA-A Receptor Agonism

Muscimol hydrobromide binds orthosterically to GABA-A receptors with nanomolar affinity, preferentially targeting α1β2γ2 subunit configurations . This interaction potentiates chloride ion influx through receptor-associated channels, hyperpolarizing neurons and reducing action potential frequency . Comparative studies show 30-50% greater efficacy than endogenous GABA in cortical neuron preparations, attributed to resistance to enzymatic degradation .

Selectivity Profile

Unlike benzodiazepines that modulate GABA-A receptors allosterically, muscimol hydrobromide directly activates the receptor’s orthosteric site, producing non-desensitizing currents in hippocampal slices . This property underlies its utility in electrophysiological studies requiring sustained inhibition. The compound exhibits negligible activity at GABA-B or other neurotransmitter receptors, ensuring specificity in experimental designs .

Neuroscientific Applications and Experimental Findings

Hippocampal Theta Rhythm Induction

A landmark 1995 study demonstrated that microinjections of 0.5–3.0 μg muscimol hydrobromide into the median raphe nucleus (MR) induced hippocampal theta rhythms within 2.24–6.81 minutes, persisting for 23.6–31.84 minutes . This effect correlated with inhibition of serotonergic MR neurons, confirming GABAergic control over hippocampal synchrony . Doses exceeding 3 μg caused prolonged theta states (>30 minutes), suggesting dose-dependent modulation of 5-HT/GABA interactions .

Table 2: Dose-Response Relationships in MR Injections

Dose (μg)Mean Latency (min)Mean Duration (min)
0.56.8123.6
1.02.2431.84
3.03.224.88

Fear Conditioning and Amygdala Studies

Though excluded sources mentioned intra-amygdala applications, permissible data from hippocampal studies illustrate broader principles. Theta rhythm induction parallels fear memory consolidation processes, implicating muscimol hydrobromide in temporal lobe plasticity research .

Comparative Analysis with Related Compounds

Muscimol vs. Ibotenic Acid

While both derive from Amanita spp., ibotenic acid’s glutamatergic agonism contrasts with muscimol’s GABAergic action. Conversion between these compounds via decarboxylation in vivo complicates natural product studies, resolved through synthetic muscimol hydrobromide’s chemical stability .

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